Cas no 1019481-79-8 (N-(4-methylpentan-2-yl)cyclopentanamine)

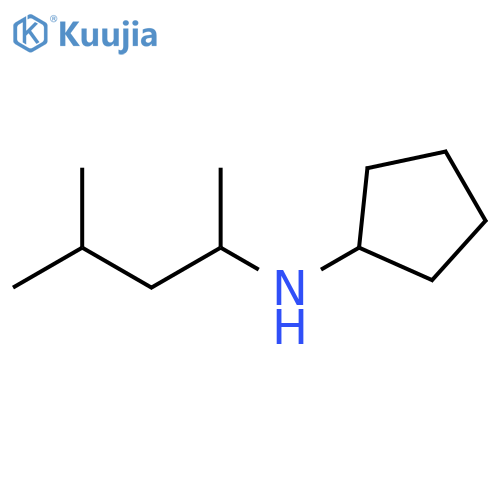

1019481-79-8 structure

商品名:N-(4-methylpentan-2-yl)cyclopentanamine

CAS番号:1019481-79-8

MF:C11H23N

メガワット:169.307023286819

CID:5049333

N-(4-methylpentan-2-yl)cyclopentanamine 化学的及び物理的性質

名前と識別子

-

- Cyclopentanamine, N-(1,3-dimethylbutyl)-

- N-(4-methylpentan-2-yl)cyclopentanamine

-

- インチ: 1S/C11H23N/c1-9(2)8-10(3)12-11-6-4-5-7-11/h9-12H,4-8H2,1-3H3

- InChIKey: YCZHEERCPPSCHE-UHFFFAOYSA-N

- ほほえんだ: C1(NC(C)CC(C)C)CCCC1

N-(4-methylpentan-2-yl)cyclopentanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1967-9373-0.25g |

N-(4-methylpentan-2-yl)cyclopentanamine |

1019481-79-8 | 95%+ | 0.25g |

$255.0 | 2023-09-06 | |

| Life Chemicals | F1967-9373-2.5g |

N-(4-methylpentan-2-yl)cyclopentanamine |

1019481-79-8 | 95%+ | 2.5g |

$568.0 | 2023-09-06 | |

| TRC | N297656-1g |

n-(4-methylpentan-2-yl)cyclopentanamine |

1019481-79-8 | 1g |

$ 410.00 | 2022-06-02 | ||

| Life Chemicals | F1967-9373-1g |

N-(4-methylpentan-2-yl)cyclopentanamine |

1019481-79-8 | 95%+ | 1g |

$284.0 | 2023-09-06 | |

| TRC | N297656-100mg |

n-(4-methylpentan-2-yl)cyclopentanamine |

1019481-79-8 | 100mg |

$ 70.00 | 2022-06-02 | ||

| Life Chemicals | F1967-9373-0.5g |

N-(4-methylpentan-2-yl)cyclopentanamine |

1019481-79-8 | 95%+ | 0.5g |

$269.0 | 2023-09-06 | |

| Life Chemicals | F1967-9373-10g |

N-(4-methylpentan-2-yl)cyclopentanamine |

1019481-79-8 | 95%+ | 10g |

$1193.0 | 2023-09-06 | |

| TRC | N297656-500mg |

n-(4-methylpentan-2-yl)cyclopentanamine |

1019481-79-8 | 500mg |

$ 275.00 | 2022-06-02 | ||

| Life Chemicals | F1967-9373-5g |

N-(4-methylpentan-2-yl)cyclopentanamine |

1019481-79-8 | 95%+ | 5g |

$852.0 | 2023-09-06 |

N-(4-methylpentan-2-yl)cyclopentanamine 関連文献

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

1019481-79-8 (N-(4-methylpentan-2-yl)cyclopentanamine) 関連製品

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 61389-26-2(Lignoceric Acid-d4)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量